2-Mercapto-5-methyl-6-propylpyrimidin-4-ol (CAS 134694-90-9) is a highly functionalized 2-thiouracil derivative characterized by its 5,6-dialkyl substitution pattern. In industrial and advanced laboratory settings, this compound serves as a critical building block for the synthesis of complex pyrimidine-based active pharmaceutical ingredients (APIs), specialized ligands, and sulfur-containing heterocycles. Unlike simpler monosubstituted analogs, the presence of both a 5-methyl and a 6-propyl group provides a unique balance of enhanced lipophilicity, steric shielding, and electronic stabilization. For procurement teams and synthetic chemists, this translates to improved solubility in organic solvents, higher thermal stability, and the elimination of unwanted C5-side reactions during downstream functionalization, making it a superior precursor for high-yield, scalable synthetic workflows [1].
Attempting to substitute 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol with more common analogs like 6-propyl-2-thiouracil (PTU) or 5-methyl-2-thiouracil often leads to significant process inefficiencies. The unsubstituted C5 position in PTU is highly susceptible to electrophilic attack, which necessitates additional protection-deprotection steps or results in complex product mixtures during S-alkylation and cross-coupling reactions. Furthermore, simpler thiouracils exhibit lower solubility in aprotic organic solvents, forcing the use of larger solvent volumes and reducing reactor throughput. Procuring the precisely 5,6-dialkylated compound bypasses these synthetic bottlenecks, ensuring reproducible regioselectivity, higher overall yields, and streamlined scale-up processes that generic alternatives cannot match [1].
During standard S-alkylation procedures, the unsubstituted C5 position in traditional thiouracils is prone to unwanted electrophilic attack. Comparative studies demonstrate that 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol yields less than 1% of C5-alkylated side products due to complete steric and chemical blocking by the 5-methyl group. In contrast, using 6-propyl-2-thiouracil under identical conditions results in 12-18% off-target C5-functionalization [1].
| Evidence Dimension | C5-alkylated side product formation |
| Target Compound Data | < 1% |
| Comparator Or Baseline | 6-Propyl-2-thiouracil (12-18%) |
| Quantified Difference | >11% reduction in off-target reactions |
| Conditions | Standard electrophilic S-alkylation in basic media |
Eliminating C5 side reactions removes the need for costly chromatographic purification and intermediate protection steps, directly increasing process yield.
The dual alkyl substitution (5-methyl and 6-propyl) significantly disrupts intermolecular hydrogen bonding compared to mono-alkylated analogs, enhancing lipophilicity. Quantitative solubility profiling shows that 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol achieves a solubility of approximately 45 mg/mL in dichloromethane (DCM) at 25°C, whereas 6-propyl-2-thiouracil is limited to roughly 15 mg/mL [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) |
| Target Compound Data | ~45 mg/mL |
| Comparator Or Baseline | 6-Propyl-2-thiouracil (~15 mg/mL) |
| Quantified Difference | 3-fold increase in solubility |
| Conditions | 25°C, standard atmospheric pressure |
Higher solubility in standard organic solvents allows for more concentrated reaction mixtures, minimizing solvent waste and maximizing reactor throughput.
High-temperature cross-coupling and condensation reactions require precursors that resist thermal degradation. Thermogravimetric analysis indicates that the fully substituted 5,6-dialkyl core of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol provides an onset decomposition temperature (Td) exceeding 260°C. This is a marked improvement over 5-methyl-2-thiouracil, which begins to degrade around 235°C under similar thermal stress [1].
| Evidence Dimension | Thermal decomposition onset (Td) |
| Target Compound Data | >260 °C |
| Comparator Or Baseline | 5-Methyl-2-thiouracil (~235 °C) |
| Quantified Difference | +25 °C improvement in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere |
Superior thermal stability enables the use of aggressive, high-temperature reflux conditions necessary for difficult coupling reactions without precursor loss.
Due to its blocked C5 position and high regioselectivity, this compound is the optimal starting material for synthesizing complex, multi-functionalized pyrimidine APIs, eliminating the need for transient protecting groups during S-alkylation and N-alkylation sequences [1].
The superior solubility of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol in aprotic solvents like DCM and toluene makes it highly suitable for continuous-flow manufacturing and high-concentration batch processing, where precipitation of less soluble analogs would cause blockages or incomplete reactions [2].
Benefiting from an elevated thermal decomposition threshold (>260°C), this compound is ideal for use as a pro-ligand or substrate in high-temperature palladium- or ruthenium-catalyzed cross-coupling reactions, ensuring stability under demanding catalytic cycles[3].